3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one
Description
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(3,5-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3/c22-13-10-14(23)12-15(11-13)24-21(28)29-25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-12H,(H,24,28)/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMYVXNUSPQEHZ-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC(=CC(=C4)Cl)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC(=CC(=C4)Cl)Cl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves multiple steps. One common synthetic route includes the reaction of 3,5-dichloroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 1-phenyl-1H-indole-2-one to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Basic Information
Structural Features
The compound features a phenyl group attached to an indole structure, which is further modified by a dichloroaniline moiety and an imino-carbonyl functional group. This unique structure may confer specific biological activities and reactivity patterns.
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development, particularly as an anticancer agent or antimicrobial agent. Indole derivatives are known for their biological activities, including:
- Antitumor Activity : Indoles have been studied for their ability to inhibit cancer cell proliferation. The presence of the dichloroaniline group may enhance this activity through specific interactions with cellular targets.
- Antimicrobial Properties : The compound may exhibit antibacterial or antifungal properties, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
- A study demonstrated that indole derivatives could inhibit specific kinases involved in cancer progression, suggesting that modifications like those present in this compound could enhance efficacy against resistant cancer types .
Synthesis of Novel Compounds
The compound can serve as a precursor in the synthesis of other biologically active molecules. Its reactive functional groups allow it to participate in various chemical reactions, such as:
- Coupling Reactions : The imino group can participate in nucleophilic attack mechanisms to form new carbon-nitrogen bonds, leading to the synthesis of more complex indole derivatives.
Example Reactions
| Reaction Type | Description |
|---|---|
| Palladium-Catalyzed Coupling | Utilizes the compound to synthesize substituted indoles with high yields. |
| Beckmann Rearrangement | Can be employed to generate new functionalized indoles from ketoximes. |
Material Science
Beyond medicinal applications, this compound's unique structure may lend itself to use in materials science:
- Organic Electronics : Indole derivatives are explored for their semiconducting properties, which can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Insights
Recent studies have indicated that incorporating indole structures into polymer matrices can enhance conductivity and stability, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The 3,5-dichloro substitution in the target compound enhances steric bulk and electron-withdrawing effects compared to non-halogenated analogs like the 4-hydroxyphenyl derivative . This may improve metabolic stability or target binding affinity.
- Solubility: The 4-hydroxyphenyl analog () likely exhibits higher aqueous solubility due to its phenolic -OH group, whereas the dichloro- and iodophenyl derivatives are more lipophilic .
Structural Validation and Crystallography
Structural validation of such compounds typically employs X-ray crystallography. highlights the widespread use of SHELX programs (e.g., SHELXL) for small-molecule refinement, ensuring accurate determination of bond lengths, angles, and stereochemistry . For example, the iodine atom in 3-[(4-iodophenyl)imino]-1H-indol-2-one () would facilitate heavy-atom phasing in crystallographic studies .
Biological Activity
3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one, commonly referred to as a derivative of the indole scaffold, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C21H13Cl2N3O3
- Molecular Weight : 426.26 g/mol
- CAS Number : 866143-51-3
- Purity : >90% .
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of indole derivatives. For example, a related compound exhibited significant activity against Mycobacterium tuberculosis (Mtb), with a Minimum Inhibitory Concentration (MIC) value of 8.4 µM. This activity was characterized by time-dependent kill kinetics and a strong bactericidal effect at concentrations close to the MIC .
Table 1: Antimycobacterial Activity of Indole Derivatives
| Compound | MIC (µM) | MBC (µM) | Toxicity (CC50 µM) |
|---|---|---|---|
| Indole 3h | 8.4 | 40 | <30 |
| Indole 3r | 10 | 40 | >30 |
| Rifampicin | - | - | - |
The study indicated that certain derivatives could maintain their efficacy against multidrug-resistant strains without cross-resistance to first-line drugs, which is crucial for developing new treatments for tuberculosis .
Cytotoxicity and Genotoxicity
In vitro assays using HepG2 and Vero cell lines demonstrated that some indole derivatives showed low toxicity at concentrations below 30 µM. Notably, compound 3r exhibited no genotoxic effects, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The presence of the dichloroaniline group and the carbonyl-imino linkage is believed to enhance the compound's interaction with biological targets:
- Dichloroaniline Moiety : This group may contribute to increased lipophilicity and improved permeability across cellular membranes.
- Indole Core : The indole structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of indole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds similar to This compound displayed significant antibacterial activity compared to standard antibiotics like streptomycin .
Case Study 2: Anticancer Potential
Indole derivatives have also been studied for their anticancer effects. A related compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that modifications to the indole scaffold can lead to potent anticancer agents .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one?
- Methodology :
- Use oxime-forming reactions with indolin-2-one precursors, as described for analogous compounds (e.g., (3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2-one in ).
- Introduce the 3,5-dichloroanilino moiety via a carbamoyl chloride intermediate under anhydrous conditions (e.g., using Schotten-Baumann conditions for acylation reactions).
- Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography using silica gel.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in imino-oxime tautomerism or regiochemistry ( ).
- Cross-validate with NMR spectroscopy :
- ¹H NMR: Confirm phenyl group integration (5H aromatic protons) and indole NH proton (δ ~10-12 ppm).
- ¹³C NMR: Identify carbonyl carbons (C=O at ~160-170 ppm) and imino carbons (C=N at ~140-150 ppm).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodology :
- Refer to safety protocols for structurally similar indole derivatives ( ):
- Use fume hoods to avoid inhalation of fine particulates.
- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.
- Store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the imino-oxime group.
- Conduct thermal stability tests (DSC/TGA) to assess decomposition risks during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
